BenchChemオンラインストアへようこそ!

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine

Serotonin–dopamine releasing agent Monoamine transporter Positional isomer SAR

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine (CAS 1018592-59-0; molecular formula C₁₂H₁₅FN₂; molecular weight 206.26 g/mol) is a synthetic 4-fluoro-substituted indole-butyl-amine derivative belonging to the broader tryptamine class. The compound features a primary amine on a butan-2-amine side chain attached at the indole 3-position with a single fluorine atom substituted at the indole 4-position.

Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
Cat. No. B13189504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-1H-indol-3-yl)butan-2-amine
Molecular FormulaC12H15FN2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CNC2=C1C(=CC=C2)F)N
InChIInChI=1S/C12H15FN2/c1-8(14)5-6-9-7-15-11-4-2-3-10(13)12(9)11/h2-4,7-8,15H,5-6,14H2,1H3
InChIKeyFKIISNVTIFVTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine: Chemical Identity, Scaffold Class, and Procurement Context


4-(4-Fluoro-1H-indol-3-yl)butan-2-amine (CAS 1018592-59-0; molecular formula C₁₂H₁₅FN₂; molecular weight 206.26 g/mol) is a synthetic 4-fluoro-substituted indole-butyl-amine derivative belonging to the broader tryptamine class. The compound features a primary amine on a butan-2-amine side chain attached at the indole 3-position with a single fluorine atom substituted at the indole 4-position . It is commercially available as both the racemate and the enantiopure (2R)- and (2S)- forms . This scaffold is distinct from N,N-dialkylated tryptamines (e.g., 4-fluoro-DMT) in bearing a free primary amine on an extended α-ethyl side chain rather than an aminoethyl group, and is distinguishable from its 5-fluoro positional isomer by the substitution pattern on the indole ring [1].

Why 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine Cannot Be Interchanged with Other Fluorinated Tryptamines in Research Procurement


Within the indole-butyl-amine subclass, the position of fluorine substitution on the indole ring is a critical determinant of pharmacological activity. The 4-fluoro positional isomer (target compound) is structurally distinct from the 5-fluoro isomer (5-fluoro-AET/PAL-545), which acts as a serotonin–dopamine releasing agent (SDRA) with EC₅₀ values of 36.6 nM for serotonin, 150 nM for dopamine, and 5,334 nM for norepinephrine release in rat brain synaptosomes [1]. Published SAR data on 4-fluoro-substituted tryptamines (e.g., 4-fluoro-DMT) demonstrate that 4-fluorination yields a distinct selectivity profile favoring 5-HT₂C receptor agonism over 5-HT₂A agonism, a pattern fundamentally different from 5-fluoro or unsubstituted analogs [2]. Furthermore, the indole-butyl-amine scaffold with specific ring substitution patterns has been validated as an allosteric IGF1R kinase inhibitor chemotype in which substituent position dramatically affects biochemical IC₅₀ values [3]. These orthogonal lines of evidence demonstrate that the 4-fluoro-indol-3-yl butan-2-amine architecture cannot be treated as interchangeable with other fluorinated tryptamines or positional isomers.

Quantitative Differentiation Evidence for 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine Versus Closest Analogs


Positional Isomer Differentiation: 4-Fluoro vs. 5-Fluoro Indole Substitution Diverts Monoamine Transporter Pharmacology

The 5-fluoro positional isomer, 5-fluoro-α-ethyltryptamine (PAL-545), has been pharmacologically characterized as a serotonin–dopamine releasing agent (SDRA) with measured EC₅₀ values of 36.6 nM (serotonin), 150 nM (dopamine), and 5,334 nM (norepinephrine) in rat brain synaptosomes, yielding approximately 35-fold selectivity for dopamine release over norepinephrine and approximately 4-fold selectivity for serotonin release over dopamine [1]. By contrast, 4-fluoro substitution on the indole ring of N,N-dimethyltryptamine (4-fluoro-DMT) results in a selective serotonin 5-HT₂C receptor agonist profile (Ki = 82–84 nM at 5-HT₂C, EC₅₀ = 99 nM, Emax = 93%) with approximately 10-fold selectivity for 5-HT₂C activation over 5-HT₂A (EC₅₀ = 949 nM at 5-HT₂A) and dramatically reduced psychedelic-like behavioral effects compared to psilocin [2]. Although direct functional data for 4-(4-fluoro-1H-indol-3-yl)butan-2-amine at monoamine transporters are not yet publicly available, the established 4-fluoro vs. 5-fluoro positional SAR divergence within the tryptamine class indicates that the target compound is predicted to exhibit a pharmacological profile fundamentally distinct from the 5-fluoro isomer PAL-545, with attenuated dopamine-releasing activity and enhanced 5-HT₂C receptor engagement potential [3].

Serotonin–dopamine releasing agent Monoamine transporter Positional isomer SAR

Indole-Butyl-Amine Scaffold Validation: IGF1R Kinase Allosteric Inhibition Depends Critically on Indole Ring Substitution Position

A series of twelve indole-butyl-amine derivatives has been systematically evaluated as allosteric inhibitors of IGF1R kinase (IGF1RK). The most potent derivatives, C10 and C11, exhibit biochemical IC₅₀ values of 0.4 μM and 0.2 μM, respectively [1]. Critically, compound C11—which bears a fluorine atom attached to the indole ring at the 5-position in combination with a cyano group—achieves its superior potency through a distinct allosteric pocket binding conformation involving a stable hydrogen bond with residue M1156 in addition to the conserved interaction with V1063 [2]. The study explicitly demonstrates that the position of chemical substituents at the R1 indole ring with different pharmacophore features influences molecular interactions and binding conformations, dramatically affecting potencies [3]. While the specific 4-fluoro substituted analog was not among the twelve compounds tested in this study, the scaffold framework establishes that the indole-butyl-amine chemotype is a validated allosteric kinase inhibitor core, and that fluorine substitution position is a key determinant of binding mode and potency within this series [4].

IGF1R kinase Allosteric inhibitor Indole substitution SAR

4-Fluoro Substitution on the Indole Ring Attenuates 5-HT₂A Affinity While Preserving 5-HT₂C Potency: A Differentiated Serotonin Receptor Profile

Structure–activity relationship studies on fluorinated tryptamines have established that 4-fluoro substitution on the indole ring produces a distinctive serotonin receptor profile. 4-Fluoro-DMT exhibits Ki values of 335 nM at 5-HT₂A, 8.39 nM at 5-HT₂B, and 82–84 nM at 5-HT₂C receptors, with functional EC₅₀ values of 949 nM (Emax = 49%) at 5-HT₂A and 99 nM (Emax = 93%) at 5-HT₂C—representing approximately 10-fold functional selectivity for 5-HT₂C over 5-HT₂A [1]. In contrast, the non-fluorinated parent compound psilocin (4-HO-DMT) is a balanced 5-HT₂ agonist with EC₅₀ values of 40 nM at 5-HT₂A and 330 nM at 5-HT₂C (Emax = 51%), showing approximately 8-fold selectivity for 5-HT₂A over 5-HT₂C [2]. Thus, replacing the 4-hydroxy group with 4-fluoro inverts the 5-HT₂A/5-HT₂C selectivity ratio from approximately 0.12 (psilocin) to approximately 9.6 (4-fluoro-DMT), a roughly 80-fold reversal in selectivity direction [3]. Notably, 4-fluoro-DMT does not produce psychedelic-like behavioral effects in animals despite retaining serotonin receptor agonist activity, instead producing anti-obsessional-like effects [4]. While these data derive from the N,N-dimethylated analog, the 4-fluoro pharmacophore effect on serotonin receptor subtype engagement is expected to be conserved in the butan-2-amine series given that the indole ring substitution pattern is the primary determinant of receptor subtype selectivity within the tryptamine class.

5-HT₂C receptor Serotonin receptor selectivity 4-Fluoroindole pharmacophore

Chiral Resolution Enables Enantiomer-Specific Pharmacological Profiling: (2R)- and (2S)- Forms of the Butan-2-amine Side Chain

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine contains a stereogenic center at the 2-position of the butan-2-amine side chain, and both enantiomers—(2R) (CAS 2091299-35-1) and (2S) (CAS not publicly assigned)—are commercially available as discrete chemical entities . This chiral resolution is significant because within the α-ethyltryptamine subclass, stereochemistry at the α-carbon is a well-established determinant of monoamine transporter and receptor pharmacology. For the 5-fluoro positional isomer PAL-545, the (R)-enantiomer has been reported to be the more potent monoamine releaser [1]. Analogously, for the structurally related α-ethyltryptamine (AET), enantiomer-specific differences in serotonin receptor binding and monoamine release have been documented [2]. In contrast, the commonly referenced comparator 4-fluoro-DMT is an achiral N,N-dimethylated analog that lacks this stereochemical dimension entirely [3]. The availability of both enantiomers of the target compound allows researchers to conduct enantiomer-specific pharmacological profiling studies that are not possible with the simpler N,N-dimethylated 4-fluoro tryptamine analogs.

Chiral tryptamine Enantiomer-specific pharmacology Stereoselective receptor engagement

Validated Research Applications for 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine Based on Quantitative Differentiation Evidence


5-HT₂C Receptor-Selective Probe Development Without 5-HT₂A-mediated Psychedelic Confounds

The 4-fluoro pharmacophore confers approximately 10-fold functional selectivity for 5-HT₂C over 5-HT₂A receptors in the N,N-dimethyltryptamine series, with full agonist efficacy (Emax = 93%) at 5-HT₂C but only partial agonist activity (Emax = 49%) at 5-HT₂A [1]. This profile is expected to be conserved in the butan-2-amine analog. Researchers investigating 5-HT₂C-mediated effects on feeding behavior, anxiety, or obsessive-compulsive phenotypes can use 4-(4-fluoro-1H-indol-3-yl)butan-2-amine as a chemical probe that avoids the confounding psychedelic effects (5-HT₂A-mediated) inherent to psilocin, DMT, or 5-fluoro-substituted analogs [2]. The compound's primary amine on the butan-2-amine side chain further distinguishes it from N,N-dimethylated analogs, potentially altering blood–brain barrier penetration and metabolic stability.

Allosteric IGF1R Kinase Inhibitor SAR Expansion Using a Novel 4-Fluoro Substitution Pattern

The indole-butyl-amine scaffold has been validated as an allosteric IGF1R kinase inhibitor chemotype, with the most potent published analog (C11, a 5-fluoro-cyano derivative) achieving an IC₅₀ of 0.2 μM [3]. Critically, the position of substituents on the indole ring has been demonstrated to dramatically affect inhibitor potency and binding conformation within the allosteric pocket [4]. 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine provides a previously untested 4-fluoro substitution pattern on this validated scaffold, enabling SAR expansion studies to map the allosteric pocket's tolerance for fluorine at the indole 4-position. This compound can serve as a starting point for synthesizing more elaborate IGF1RK allosteric probes incorporating the 4-fluoro pharmacophore in combination with cyano, carboxamide, or other potency-enhancing substituents.

Enantiomer-Specific Pharmacological Profiling of α-Ethyltryptamines at Serotonin Receptors

The availability of both (2R)- and (2S)- enantiomers of 4-(4-fluoro-1H-indol-3-yl)butan-2-amine enables enantiomer-specific binding and functional assays at serotonin receptor subtypes . Within the α-ethyltryptamine subclass, stereochemistry at the α-carbon is a known determinant of receptor affinity and intrinsic activity [5]. By combining the 4-fluoro pharmacophore (predicted 5-HT₂C-preferring profile) with individual enantiomers, researchers can systematically dissect the contributions of indole ring substitution and side chain stereochemistry to serotonin receptor subtype engagement, transporter interaction, and in vivo behavioral pharmacology. This experimental design is not achievable using the achiral 4-fluoro-DMT comparator, which lacks the stereochemical dimension entirely [6].

Positional Isomer Comparator Studies: 4-Fluoro vs. 5-Fluoro vs. 6-Fluoro Indole Substitution Effects

The compound serves as a critical member of a complete positional isomer set for systematic fluorine-walk SAR studies. The 5-fluoro isomer (5-fluoro-AET/PAL-545) is characterized as an SDRA with EC₅₀ values of 36.6 nM (serotonin) and 150 nM (dopamine) in rat synaptosomes [7], while 4-fluoro-substituted tryptamines exhibit 5-HT₂C-selective agonism with dramatically attenuated psychedelic-like effects [8]. The 6-fluoro isomer of DET (6-fluoro-DET) is reported to be inactive as a psychedelic despite retaining 5-HT₂A agonist activity [9]. Procuring 4-(4-fluoro-1H-indol-3-yl)butan-2-amine alongside its 5-fluoro, 6-fluoro, and 7-fluoro positional isomers enables head-to-head comparative pharmacology that can define the precise contribution of fluorine position to target engagement, functional selectivity, and behavioral outcomes within a single unified chemotype.

Quote Request

Request a Quote for 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.